ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate
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Overview
Description
Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate is a complex organic compound with a unique structure that includes a pyran ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate typically involves multiple steps. One common method includes the reaction of a pyran derivative with a pyridine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]heptanoate
- Ethyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate
Uniqueness
Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C16H17NO6 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C16H17NO6/c1-2-22-14(20)8-12(10-3-5-17-6-4-10)16-15(21)13(19)7-11(9-18)23-16/h3-7,12,18,21H,2,8-9H2,1H3 |
InChI Key |
JNMBENFTGXXDBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=NC=C1)C2=C(C(=O)C=C(O2)CO)O |
Origin of Product |
United States |
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